dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane
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Overview
Description
2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl is a biaryl phosphine ligand known for its stability and electron-rich properties. It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl typically involves the reaction of 2-bromo-6-methoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by column chromatography and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl primarily undergoes cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, aryl halides, amines, alkenes.
Conditions: Inert atmosphere, solvents like toluene or chloroform, temperatures ranging from room temperature to reflux
Major Products: The major products formed from these reactions are biaryl compounds, aminated aromatics, and substituted alkenes .
Scientific Research Applications
2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl exerts its effects involves its role as a ligand in palladium-catalyzed reactions. The compound enhances the reactivity of the palladium catalyst by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle . This leads to efficient formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
XPhos: Another biaryl phosphine ligand with similar applications in cross-coupling reactions.
BrettPhos: A ligand used in cross-coupling reactions, offering high reactivity and selectivity.
Uniqueness: 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl is unique due to its high electron density and stability, which enhance the reactivity of palladium catalysts more effectively than some other ligands . Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C26H35O2P |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
dicyclohexyl-[3-methoxy-2-(2-methoxyphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35O2P/c1-27-23-17-10-9-16-22(23)26-24(28-2)18-11-19-25(26)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 |
InChI Key |
AABHBKWEYXBRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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